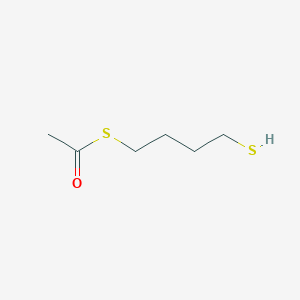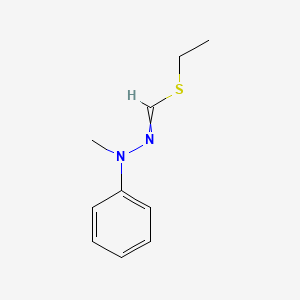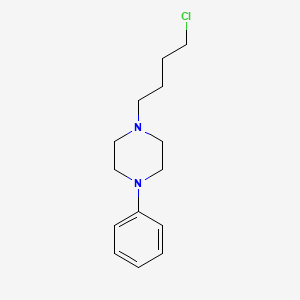
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine moiety, followed by the introduction of the amino and chloroethyl groups. Common reagents used in these reactions include acridine, chloroethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the acridine ring, potentially leading to dihydroacridine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted acridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine
In medicine, this compound may be investigated for its potential as an anticancer drug due to its ability to interfere with DNA replication and repair mechanisms.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mécanisme D'action
The mechanism of action of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide likely involves intercalation into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The chloroethyl group may also form covalent bonds with DNA, further enhancing its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
What sets 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Propriétés
Numéro CAS |
125652-31-5 |
|---|---|
Formule moléculaire |
C29H33ClN4O2 |
Poids moléculaire |
505.0 g/mol |
Nom IUPAC |
6-(acridin-9-ylamino)-N-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]hexanamide |
InChI |
InChI=1S/C29H33ClN4O2/c30-17-19-34(20-21-35)23-15-13-22(14-16-23)32-28(36)12-2-1-7-18-31-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16,35H,1-2,7,12,17-21H2,(H,31,33)(H,32,36) |
Clé InChI |
CTDLRMKKYPUEBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)NC4=CC=C(C=C4)N(CCO)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


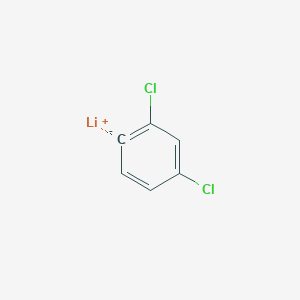

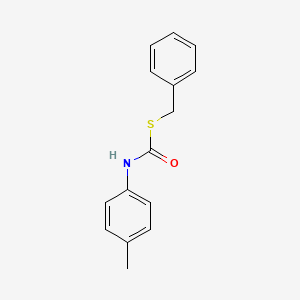
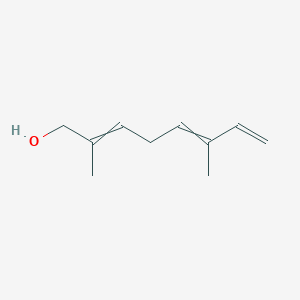


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
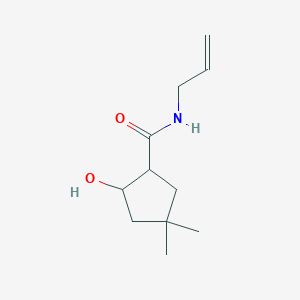

![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
